molecular formula C16H22ClFN2O3S B4710797 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

Cat. No. B4710797
M. Wt: 376.9 g/mol
InChI Key: ONGKVGPUMSTKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, also known as CFPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPS is a small molecule that belongs to the class of piperidine carboxamide compounds.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of various neurotransmitters and receptors in the brain. This compound has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and seizure activity. This compound has also been shown to interact with the opioid system, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has been shown to have analgesic effects, which are believed to be mediated by its interaction with the opioid system.

Advantages and Limitations for Lab Experiments

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the central nervous system. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. This compound also has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and receptors in the brain. Additionally, future research can focus on developing more stable and soluble analogs of this compound that can be used for in vivo studies.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O3S/c1-2-8-19-16(21)12-6-9-20(10-7-12)24(22,23)11-13-14(17)4-3-5-15(13)18/h3-5,12H,2,6-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGKVGPUMSTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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